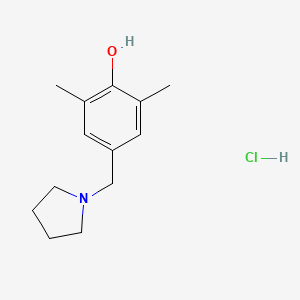

Chlorhydrate de 2,6-diméthyl-4-(pyrrolidin-1-ylméthyl)phénol

Vue d'ensemble

Description

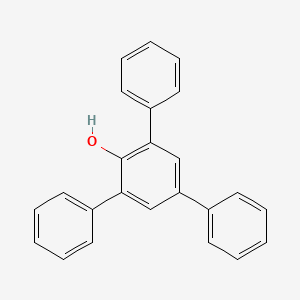

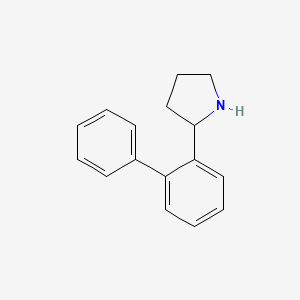

“2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride” is a chemical compound with the formula C13H20ClNO . It’s offered by several suppliers for research and development purposes .

Molecular Structure Analysis

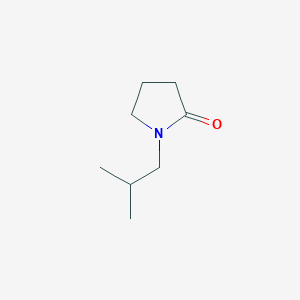

The molecular structure of this compound likely involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

The molecular weight of “2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride” is 241.76 .Applications De Recherche Scientifique

Chimie médicinale : Amélioration de l'espace pharmacophore

Le cycle pyrrolidine dans ce composé est une structure polyvalente qui permet une exploration efficace de l'espace pharmacophore en raison de son hybridation sp3. Cette caractéristique structurelle contribue à la stéréochimie de la molécule et augmente la couverture tridimensionnelle, ce qui est crucial pour le développement de nouveaux médicaments avec une activité cible sélective .

Activité biologique : Facteurs stériques et SAR

La non-planéité du cycle pyrrolidine, connue sous le nom de « pseudorotation », influence l'activité biologique du composé. Les études de relation structure-activité (SAR) des dérivés de ce composé peuvent conduire à la découverte de nouvelles molécules biologiquement actives avec des applications thérapeutiques potentielles .

Conception de médicaments : Liaison énantiosélective

La stéréogénicité des carbones dans le cycle pyrrolidine signifie que les différents stéréoisomères et orientations spatiales des substituants peuvent entraîner des profils biologiques variés. Cela est dû aux différents modes de liaison aux protéines énantiosélectives, ce qui est une considération importante dans la conception de médicaments .

Agents antituberculeux

Les composés contenant le cycle pyrrolidine ont été étudiés pour leur potentiel en tant qu'agents antituberculeux. La conception et la synthèse de dérivés ont montré une activité significative contre Mycobacterium tuberculosis, indiquant la promesse de ce composé dans le traitement de la tuberculose .

Applications industrielles : Synthèse personnalisée

La structure du composé permet une synthèse et un approvisionnement personnalisés en vrac, ce qui est essentiel pour les applications industrielles qui nécessitent de grandes quantités d'entités chimiques spécifiques .

Applications thérapeutiques : Développement d'analogues

Le composé sert de point de départ pour le développement d'analogues ayant une activité antituberculeuse plus élevée. En modifiant le cycle pyrrolidine, les chimistes peuvent créer de nouveaux composés qui peuvent présenter une efficacité améliorée contre diverses souches bactériennes .

Optimisation ADME/Tox

L'introduction du cycle pyrrolidine dans les molécules médicamenteuses peut être un choix stratégique pour modifier les paramètres physicochimiques et obtenir de meilleurs résultats ADME/Tox (Absorption, Distribution, Métabolisme, Excrétion et Toxicologie) pour les candidats médicaments .

Diversité structurelle dans les molécules médicamenteuses

La nature saturée du cycle pyrrolidine permet une plus grande diversité structurelle dans les molécules médicamenteuses. Cette diversité est bénéfique pour les chimistes médicinaux lorsqu'ils créent une large gamme de composés structurellement divers pour le criblage dans les programmes de découverte de médicaments .

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule .

Mode of Action

The pyrrolidine ring in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in various ways, leading to different biological profiles .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence various biological pathways, leading to different downstream effects .

Result of Action

Compounds with a pyrrolidine ring are known to have various biological activities, which can lead to different molecular and cellular effects .

Action Environment

Environmental factors can significantly impact the action of compounds, especially those with a pyrrolidine ring .

Analyse Biochimique

Biochemical Properties

2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability.

Cellular Effects

2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns .

Molecular Mechanism

The molecular mechanism of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s structure allows it to form stable complexes with target proteins, leading to changes in their activity and function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have observed changes in cellular behavior over extended periods of exposure to the compound .

Dosage Effects in Animal Models

The effects of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s influence on metabolic flux and metabolite levels can lead to changes in overall cellular function. Its interactions with specific enzymes can modulate their activity, leading to alterations in metabolic pathways .

Transport and Distribution

Within cells and tissues, 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function can be affected by its localization, as different cellular environments can modulate its interactions with biomolecules .

Propriétés

IUPAC Name |

2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-7-12(8-11(2)13(10)15)9-14-5-3-4-6-14;/h7-8,15H,3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVORQMUWFUIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CN2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379001 | |

| Record name | 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218796-04-4 | |

| Record name | 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

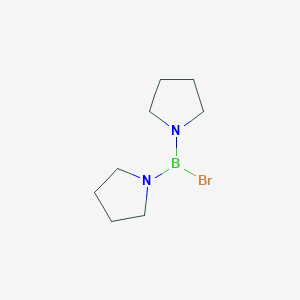

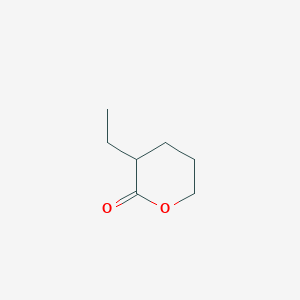

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)

![2-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608906.png)